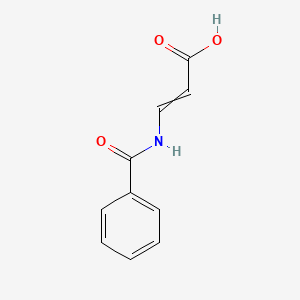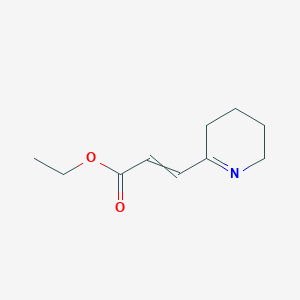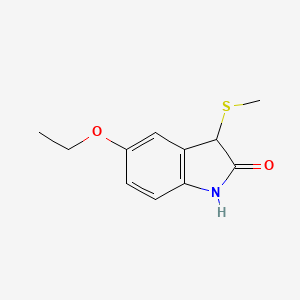
3-Benzamidoprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzamidoprop-2-enoic acid: is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzamide and contains a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamidoprop-2-enoic acid typically involves the reaction of benzamide with an appropriate alkenoic acid derivative. One common method is the condensation reaction between benzamide and acrylic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as palladium or other transition metals can be used to enhance the reaction efficiency. The process may also involve continuous flow reactors to ensure consistent production and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzamidoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or alkenoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Benzamidoprop-2-enoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Benzamidoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. It can also interact with cellular receptors and signaling pathways, influencing various biological processes. The exact mechanism of action depends on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
Benzamide: A simpler derivative of benzamide without the alkenoic acid moiety.
Acrylic acid: Contains the alkenoic acid moiety but lacks the benzamide group.
Cinnamic acid: Similar structure with a phenyl group instead of the benzamide moiety.
Uniqueness: 3-Benzamidoprop-2-enoic acid is unique due to the presence of both the benzamide and alkenoic acid moieties This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts
Propiedades
Número CAS |
652976-00-6 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
3-benzamidoprop-2-enoic acid |
InChI |
InChI=1S/C10H9NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-7H,(H,11,14)(H,12,13) |
Clave InChI |
JJETZUGFOVDUPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)

![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)

![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)


![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
